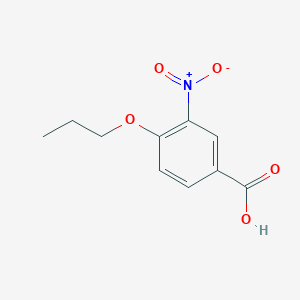

3-Nitro-4-propoxybenzoic acid

Description

Contextualizing Nitro-Substituted Benzoic Acid Derivatives in Contemporary Organic Chemistry

Nitro-substituted benzoic acid derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and a nitro group. thermofisher.comfishersci.comfishersci.com These compounds are significant in contemporary organic chemistry due to the influence of the nitro group, which is strongly electron-withdrawing. This property significantly affects the chemical reactivity of the entire molecule. fiveable.me

The presence of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions and makes the carboxylic acid group more acidic compared to unsubstituted benzoic acid. fiveable.mewikipedia.org This increased acidity is due to the stabilization of the resulting carboxylate anion. wikipedia.org Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction to an amino group. This conversion provides a pathway to synthesize amino-substituted benzoic acids, which are valuable precursors for dyes, pharmaceuticals, and other complex organic molecules. fiveable.megoogle.com The specific positioning of the nitro and carboxylic acid groups (ortho, meta, or para) also plays a crucial role in determining the compound's physical and chemical properties. fiveable.me

Significance of 3-Nitro-4-propoxybenzoic Acid as a Versatile Chemical Entity in Research

This compound is a specific derivative of nitrobenzoic acid that has garnered attention in various research domains. Its structure, featuring a propoxy group at the 4-position and a nitro group at the 3-position relative to the carboxylic acid, imparts a unique combination of properties. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. cymitquimica.comchemicalbook.comchemicalbook.com

A notable application of this compound is its role as a precursor in the synthesis of the local anesthetic, proparacaine (B1679620). cymitquimica.comchemicalbook.comchemicalbook.com In this context, it is also identified as a process-related impurity in the production of proparacaine hydrochloride, highlighting its importance in quality control during drug manufacturing. nih.gov The compound's versatility also extends to materials science, where it can be utilized as a building block for novel materials. cymitquimica.com

The synthesis of this compound itself has been a subject of study, with methods developed to achieve high purity and yield. One common synthetic route involves the hydrolysis of its ester derivative, this compound propyl ester. chemicalbook.com Another approach is the nitration of 4-propoxybenzoic acid. google.com Research into its synthesis aims to provide efficient and environmentally benign processes. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11NO5 | cymitquimica.comnih.govechemi.com |

| Molecular Weight | 225.20 g/mol | cymitquimica.comnih.gov |

| Melting Point | 167.5-169.7 °C | chemicalbook.comchemicalbook.comechemi.com |

| Boiling Point (Predicted) | 387.3±27.0 °C | chemicalbook.comchemicalbook.comechemi.com |

| Density (Predicted) | 1.318±0.06 g/cm3 | chemicalbook.comchemicalbook.comechemi.com |

| pKa (Predicted) | 3.85±0.10 | chemicalbook.comchemicalbook.comechemi.com |

| XLogP3 | 2.6 | nih.gov |

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of its corresponding propyl ester. In a typical procedure, this compound propyl ester is treated with a sodium hydroxide (B78521) solution in water. The mixture is heated for several hours, followed by cooling and acidification with concentrated hydrochloric acid to precipitate the product. This method has been reported to yield a high purity product. chemicalbook.com

Another synthetic strategy involves the nitration of 4-alkoxybenzoic acids. A process has been developed that uses 40-80% nitric acid at elevated temperatures, which avoids the use of halogenated hydrocarbon solvents and the production of acidic waste containing sulfuric acid. google.com

Research Applications

The primary research application of this compound lies in its role as a key intermediate.

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of proparacaine, a topical anesthetic used in ophthalmology. cymitquimica.comchemicalbook.comchemicalbook.com Its presence as an impurity in the final drug product is also monitored for quality control. nih.gov The reduction of the nitro group to an amine is a key step in this synthetic pathway, leading to the formation of 3-amino-4-propoxybenzoic acid, another important intermediate. nih.govsmolecule.com

Organic Synthesis: Beyond its specific use for proparacaine, it serves as a versatile starting material for creating other complex organic molecules. The functional groups present—carboxylic acid, nitro group, and ether linkage—offer multiple sites for chemical modification.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACWRJUOBYVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615794 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-44-9 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Nitro 4 Propoxybenzoic Acid

Established Synthetic Pathways for 3-Nitro-4-propoxybenzoic Acid

This compound is a valuable chemical intermediate, and several synthetic routes have been established for its preparation. These methods often start from readily available precursors and involve key chemical transformations such as nitration and hydrolysis.

Synthesis from 4-Hydroxy-3-nitrobenzoic Acid

One common method for preparing this compound involves the alkylation of 4-hydroxy-3-nitrobenzoic acid. This process, a Williamson ether synthesis, utilizes a propylating agent, such as propyl bromide, in the presence of a base like potassium carbonate. The reaction introduces the propoxy group onto the phenolic oxygen of the starting material.

Another approach involves the nitration of a propoxybenzoic acid precursor. Specifically, 4-propoxybenzoic acid can be nitrated to yield this compound. A patented process describes the reaction of 4-alkoxybenzoic acid with 40-80% nitric acid at a temperature of 30-100°C. google.com This method is noted for its high yield and purity, avoiding the use of halogenated hydrocarbon solvents and the production of acidic waste containing sulfuric acid. google.com The resulting 3-nitro-4-alkoxybenzoic acid can be isolated by cooling the reaction mixture to induce precipitation. google.com

Synthesis from 3,4-Dichlorobenzoic Acid

An alternative synthesis route starts from 3,4-dichlorobenzoic acid. This method involves a reaction with propylene (B89431) oxide, followed by hydrolysis of the resulting ester with hydrochloric acid to produce this compound. cymitquimica.com

Hydrolysis of 3-Nitro-4-propoxymethylbenzoate

The hydrolysis of ester precursors is a frequently employed strategy. While specific details for the hydrolysis of 3-nitro-4-propoxymethylbenzoate are not extensively documented in the provided search results, the general principle of ester hydrolysis is well-established. This would typically involve treating the methyl ester with a base, such as sodium hydroxide (B78521), in an aqueous or mixed solvent system, followed by acidification to yield the carboxylic acid.

Hydrolysis of this compound propyl ester

A specific example of ester hydrolysis involves the saponification of this compound propyl ester. vulcanchem.com In this procedure, the propyl ester is treated with a sodium hydroxide solution. chemicalbook.com The mixture is heated to 70-80°C for 12 hours. chemicalbook.com After cooling, the solution's pH is adjusted to 2-3 with concentrated hydrochloric acid, causing the precipitation of pale yellow solid this compound. chemicalbook.com This method has been reported to achieve a high yield of 98.0% with a purity of 98.71%. chemicalbook.com

Derivatization Strategies and Analog Synthesis Utilizing this compound as a Precursor

This compound serves as a versatile precursor for the synthesis of various derivatives and analogs, which are often explored for their potential applications in pharmaceuticals and other fields. The functional groups present in the molecule—the carboxylic acid, the nitro group, and the propoxy group—offer multiple sites for chemical modification.

The carboxylic acid group is a common handle for derivatization. It can be readily converted into esters, amides, and other acid derivatives using standard organic synthesis techniques. For instance, it can be reacted with various alcohols or amines to form a library of ester or amide analogs.

The nitro group can also be a key site for transformation. A significant derivatization is its reduction to an amino group, which can then be further modified. This reduction is a crucial step in the synthesis of compounds like 3-amino-4-propoxybenzoic acid, a building block for inhibitors targeting HDAC8 from Schistosoma mansoni, which is relevant for the treatment of schistosomiasis. pharmaffiliates.com

Furthermore, the aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups. The synthesis of analogs can also involve modifications to the propoxy chain, though this is less commonly described. The combination of these derivatization strategies allows for the creation of a diverse range of molecules based on the this compound scaffold for various research and development purposes. google.com

Intermediacy and Utility of 3 Nitro 4 Propoxybenzoic Acid in the Synthesis of Bioactive Compounds

Role as a Key Intermediate in Proparacaine (B1679620) Synthesis

3-Nitro-4-propoxybenzoic acid is a well-established intermediate in the manufacturing of proparacaine, a potent topical anesthetic used extensively in ophthalmology. pharmaffiliates.comcymitquimica.com The synthesis of proparacaine, chemically known as 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, typically begins with 4-propoxybenzoic acid. smolecule.com

The synthesis pathway involves two primary transformations of the starting material:

Nitration: The aromatic ring of 4-propoxybenzoic acid undergoes electrophilic nitration. This reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring, specifically at the position ortho to the propoxy group and meta to the carboxylic acid, yielding this compound.

Reduction and Esterification: The crucial next step is the reduction of the nitro group on this compound to an amino group (-NH₂), forming 3-Amino-4-propoxybenzoic acid. smolecule.comchemchart.com This amino acid derivative is the direct precursor to proparacaine. It undergoes an esterification reaction with 2-(diethylamino)ethanol (B1670525) to form the final proparacaine molecule. medkoo.com

This multi-step process highlights the essential role of this compound as the pivotal intermediate that enables the introduction of the vital amino group necessary for the final drug's anesthetic activity.

Generation and Characterization as a Process-Related Impurity in Proparacaine Hydrochloride

In the synthesis of proparacaine hydrochloride, the final drug substance, unreacted intermediates and byproducts can persist as impurities. researchgate.netresearchgate.net this compound has been identified and characterized as a process-related impurity, designated as "Impurity G," in the final reaction solution of proparacaine hydrochloride. researchgate.netnih.gov

A comprehensive study investigating these impurities utilized a newly developed High-Performance Liquid Chromatography (HPLC) method to detect and quantify their presence. The research found seven distinct impurities, with their levels ranging from 0.03% to 1.08%. researchgate.netnih.gov The identity of this compound as Impurity G was unequivocally confirmed through rigorous analytical techniques, including Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. nih.gov The presence of this compound as an impurity typically signifies an incomplete reduction of the nitro group during the synthesis of the 3-Amino-4-propoxybenzoic acid intermediate.

Table 1: Identified Process-Related Impurities in Proparacaine Hydrochloride Synthesis This table is based on data from a study on proparacaine hydrochloride impurities. researchgate.netnih.gov

| Impurity Code | Compound Name | Role/Origin |

|---|---|---|

| Imp-A | 3-amino-4-propoxybenzoic acid | Unreacted intermediate |

| Imp-B | ethyl 3-amino-4-propoxybenzoate | Byproduct |

| Imp-C | 2-(ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride | Byproduct |

| Imp-D | 2-(diethylamino)ethyl 3-(ethylamino)-4-propoxy-benzoate hydrochloride | Byproduct |

| Imp-E | 2-(diethylamino)ethyl 3-formamido-4-propoxybenzoate hydrochloride | Byproduct |

| Imp-F | 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride | Byproduct from unreacted nitro-intermediate |

| Imp-G | This compound | Unreacted nitro-intermediate |

The identification and control of these impurities, including this compound, are crucial for ensuring the quality, safety, and efficacy of the final proparacaine hydrochloride drug product. nih.gov

Application as a Building Block for Inhibitors Targeting Specific Biological Targets

The strategic placement of reactive groups on the this compound molecule makes it a valuable starting material for the synthesis of compounds designed to interact with specific biological targets. Its utility extends beyond proparacaine into the development of novel enzyme inhibitors.

This compound serves as a precursor in the synthesis of inhibitors targeting histone deacetylase 8 (HDAC8) from Schistosoma mansoni, the parasite responsible for the neglected tropical disease schistosomiasis. pharmaffiliates.comimpurity.com The development of new drugs for this disease is a critical research area. nih.gov

In this context, this compound is first converted to its corresponding amino derivative, 3-Amino-4-propoxybenzoic acid. pharmaffiliates.comimpurity.com This amino acid is then used as a key building block to construct a series of benzohydroxamate-based inhibitors. nih.gov These inhibitors are designed to fit into the active site of the smHDAC8 enzyme, blocking its function, which is vital for the parasite's survival. Research has shown that several of these compounds are active in the nanomolar range and can kill the schistosome larvae in culture, demonstrating the therapeutic potential of this chemical scaffold. nih.gov

Contribution to the Development of Novel Sphingosine 1-Phosphate (S1P) Receptor Modulators

This compound has been directly utilized in the creation of novel modulators of Sphingosine 1-Phosphate (S1P) receptors. google.com S1P receptors are involved in numerous physiological processes, including lymphocyte trafficking, and are important targets for treating autoimmune diseases. google.com

In a patent detailing the synthesis of new S1P receptor modulators, this compound was synthesized and employed as a key reactant. google.com The process described afforded the target compound as a creamy solid in a 97% yield. google.com The structural confirmation of the synthesized this compound was provided by ¹H-NMR data. google.com This compound was then used in subsequent steps to build more complex molecules designed to modulate S1P receptor activity, potentially for the treatment of autoimmune disorders and other conditions where S1P signaling plays a role. google.com

Table 2: Spectroscopic Data for this compound This table is based on data from a patent on S1P receptor modulators. google.com

| Analysis Type | Data |

|---|---|

| ¹H-NMR (CDCl₃) | δ 1.05 - 1.09 (m, 3H); 1.83 - 1.96 (m, 2H); 4.12 - 4.17 (m, 2H); 7.13 (d, 1H, J = 9Hz); 8.23 (dd, 1H) |

This application demonstrates the utility of this compound as a versatile building block, contributing to the discovery of new chemical entities with potential therapeutic applications in immunology and beyond.

Analytical Methodologies and Quality Control in Research on 3 Nitro 4 Propoxybenzoic Acid

Identification and Structural Elucidation Techniques

Confirming the molecular structure of 3-Nitro-4-propoxybenzoic acid requires a combination of spectroscopic techniques. Each method provides unique information about the compound's functional groups and atomic arrangement, and together they offer unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic effects of its functional groups (propoxy, nitro, and carboxylic acid) on the benzene (B151609) ring.

In ¹H NMR, the propoxy group would exhibit characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and another triplet for the methylene (-O-CH₂-) protons bonded to the ether oxygen. The three aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns and chemical shifts influenced by their positions relative to the electron-withdrawing nitro and carboxylic acid groups and the electron-donating propoxy group.

In ¹³C NMR, each of the ten carbon atoms in the molecule would produce a unique signal. The carbonyl carbon of the carboxylic acid would be found far downfield. The six aromatic carbons would have their shifts determined by the attached substituents, and the three carbons of the propoxy group would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Singlet |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Doublet, Doublet of Doublets |

| Propoxy (-O-CH₂-R) | ~ 4.2 | Triplet |

| Propoxy (-CH₂-CH₃) | ~ 1.9 | Sextet |

| Propoxy (-CH₃) | ~ 1.1 | Triplet |

| Carbonyl Carbon (-C OOH) | > 165 | N/A |

| Aromatic Carbons (C-NO₂, C-OPr, etc.) | 110 - 160 | N/A |

Note: The data in this table is predictive and based on general NMR principles and data from analogous structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its carboxylic acid, nitro, ether, and aromatic functionalities. The structural confirmation is achieved by matching observed bands to known frequency ranges for these groups. nih.govresearchgate.net

Key expected absorption bands include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, and asymmetric and symmetric stretching vibrations for the nitro (NO₂) group. The propoxy group would be identified by C-O ether stretching and C-H stretching from the alkyl chain.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Nitro Group (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro Group (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1200 - 1275 |

Note: The data in this table is based on typical IR frequency ranges for the specified functional groups.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful hybrid technique used for both the separation and definitive identification of compounds in a mixture. In the context of analyzing process-related impurities in proparacaine (B1679620), LC-HRMS is essential for detecting and confirming the presence of this compound. researchgate.netnih.gov

The liquid chromatography component separates the target compound from the main drug substance and other impurities. The eluent is then introduced into the high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized compound with extremely high accuracy. This allows for the determination of the elemental formula. The measured exact mass is compared to the theoretical mass, providing unambiguous identification.

Table 3: Key Properties of this compound for Mass Spectrometry

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₅ | nih.govpharmaffiliates.com |

| Molecular Weight | 225.20 g/mol | nih.gov |

The HRMS analysis would aim to detect an ion (e.g., [M+H]⁺ or [M-H]⁻) corresponding to this theoretical exact mass.

Infrared (IR) Spectroscopy

Development and Validation of Chromatographic Methods for Purity and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound and for profiling impurities in related drug substances.

Developing a robust HPLC method is critical for quantitatively measuring this compound and separating it from structurally similar compounds. Research focused on proparacaine hydrochloride impurities has led to the development of specific reversed-phase HPLC methods capable of detecting and quantifying this compound at levels as low as 0.03%. researchgate.netnih.gov

Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A typical setup employs a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffered solution (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. The pH of the buffer is a critical parameter for controlling the retention of an acidic compound like this compound. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. researchgate.net

Table 4: Example of HPLC Method Parameters for the Analysis of this compound and Related Impurities

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase Bondesil C8 (or similar C18) |

| Mobile Phase | Acetonitrile and Sodium Dihydrogen Phosphate buffer (e.g., 20mM, pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV-Vis Detector (e.g., at 220 nm) |

| Purpose | Purity assessment and quantification of impurities in proparacaine synthesis. researchgate.net |

Validation studies for such methods ensure they are precise, accurate, and sensitive for their intended purpose, which is essential for quality control in pharmaceutical manufacturing. nih.gov

Future Research Directions and Translational Perspectives for 3 Nitro 4 Propoxybenzoic Acid

Exploration of Novel Synthetic Applications and Reaction Mechanisms

The primary established use of 3-Nitro-4-propoxybenzoic acid is as a precursor in the synthesis of the local anesthetic proparacaine (B1679620) (also known as proxymetacaine). chemicalbook.comsmolecule.com The synthesis pathway typically involves the esterification of this compound with 2-(diethylamino)ethyl alcohol, followed by the reduction of the nitro group. smolecule.com

Future synthetic exploration is likely to focus on several key areas:

Improved Synthesis of the Parent Compound: The synthesis of this compound itself involves the nitration of 4-propoxybenzoic acid. google.com Traditional nitration often uses a mixture of concentrated nitric and sulfuric acids, which can generate significant acidic waste and side products. google.com A patented process describes a method using 40-80% nitric acid in the absence of sulfuric acid, allowing for easier recycling of nitric acid and yielding a high-quality product. google.com Further research into more efficient, environmentally benign, and scalable synthetic routes, such as continuous flow processes, represents a significant avenue for development.

Derivatization Reactions: The chemical structure of this compound, with its nitro, propoxy, and carboxylic acid groups, allows for a wide range of chemical modifications. The nitro group can be readily reduced to an amino group, creating 3-Amino-4-propoxybenzoic acid, which can then undergo reactions like amidation. smolecule.com The carboxylic acid group is available for esterification. smolecule.com Future work will likely explore these reactions to create libraries of novel compounds.

Use as a Building Block: Beyond its role in proparacaine synthesis, the compound can serve as a versatile building block for more complex molecules, including heterocyclic compounds that are prevalent in medicinal chemistry. smolecule.com

A summary of key compounds in the synthetic pathway is provided below.

| Compound Name | Role/Function | CAS Number | Molecular Formula |

| 4-Propoxybenzoic acid | Starting material for nitration | 5438-19-7 | C10H12O3 |

| This compound | Key intermediate | 35288-44-9 | C10H11NO5 |

| 3-Amino-4-propoxybenzoic acid | Reduced intermediate, potential therapeutic | 59691-15-5 | C10H13NO3 |

| Proparacaine (Proxymetacaine) | Final therapeutic product (local anesthetic) | 499-67-2 | C16H26N2O3 |

Advanced Biological and Pharmacological Profiling of Derived Compounds

While the anesthetic properties of the proparacaine derivative are well-established, future research will focus on the pharmacological screening of new structural analogues for a wider range of biological activities. smolecule.com Preliminary studies on related compounds suggest several promising therapeutic areas.

Anti-inflammatory Agents: The amino derivative, 3-amino-4-propoxybenzoic acid, has shown moderate activity in inhibiting the production of inflammatory mediators in research studies. smolecule.com This suggests that analogues could be optimized to develop more potent anti-inflammatory drugs.

Nitric Oxide (NO)-Donating Compounds: Research into related benzoic acid structures has led to the development of nitric oxide (NO)-releasing prodrugs. researchgate.net For example, a series of water-soluble prodrugs of acetylsalicylic acid (aspirin) were created to release NO, which has vasodilatory effects. One model compound, 3-hydroxy-4-(3-nitrooxypropoxy)benzoic acid, displayed potent NO-dependent vasodilatory action. researchgate.net This strategy could be applied to the this compound scaffold to create novel cardiovascular or anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net These NO-donor prodrugs are considered to warrant further investigation for clinical applications. researchgate.net

Antimicrobial and Anticancer Activity: Although not directly studied for this compound derivatives, related substituted benzaldehyde (B42025) compounds have been investigated for other biological activities. For instance, 3-Bromo-4-propoxybenzaldehyde (B1335535) has been researched for potential antimicrobial and anticancer properties. This indicates that exploring different substitutions on the 4-propoxybenzoic acid core could yield compounds with a broad spectrum of pharmacological effects.

Deeper Mechanistic Investigations into Biological Interactions

A fundamental aspect of future research will be to move beyond preliminary activity screening to a deeper understanding of how these molecules interact with biological systems at a molecular level.

The mechanism of the anesthetic derivative proparacaine is understood to involve the blockade of voltage-gated sodium channels in nerve cell membranes, which inhibits the transmission of pain signals. smolecule.com For other potential therapeutic applications, the mechanisms are less clear and require significant investigation.

Future mechanistic studies should include:

Target Identification: For derivatives showing promising anti-inflammatory, antimicrobial, or other activity, identifying the specific protein targets (e.g., enzymes, receptors) is crucial.

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and testing analogues is needed to understand how different chemical modifications affect biological activity. For example, research on other drug candidates has shown that simple extensions of a molecule's linker region can significantly enhance potency. mpdkrc.edu.in Similar explorations of the propoxy chain length or substitutions on the phenyl ring of this compound derivatives are essential.

Physiologically Relevant Assays: It is critical to use assay conditions that mimic the physiological environment. Studies on other inhibitors have demonstrated that factors like cell density and lipid concentration can dramatically alter the measured potency of a compound. mpdkrc.edu.in Therefore, future evaluations must progress from simple biochemical assays to more complex cell-based and whole-organism models to ensure the translatability of the findings.

Development of Targeted Therapeutic Candidates Based on Structural Analogues

The ultimate goal of this expanded research is the development of new, targeted therapeutic agents for clinical use. The versatility of the this compound scaffold makes it an attractive starting point for drug discovery programs.

The development of future therapeutic candidates will likely follow these translational perspectives:

Optimization of Lead Compounds: Once a derivative shows promising activity and a potential mechanism, medicinal chemistry efforts will focus on optimizing its properties. This includes enhancing potency and selectivity for its biological target while improving metabolic stability and pharmacokinetic profiles.

Prodrug Strategies: As demonstrated by the development of NO-releasing aspirin (B1665792) derivatives, a prodrug approach can be highly effective. researchgate.net Analogues of this compound could be designed as prodrugs that release an active therapeutic agent at a specific site in the body, potentially increasing efficacy and reducing systemic side effects.

Exploration of New Therapeutic Areas: The structural similarity of benzoic acid derivatives to endogenous molecules and existing drugs suggests potential applications in diverse areas. The scaffold is present in molecules designed to target metabotropic glutamate (B1630785) receptors (mGluRs), which are important in neurotransmission. acs.org This opens the possibility of developing analogues of this compound as modulators of the central nervous system.

The table below outlines potential therapeutic avenues for structural analogues.

| Structural Analogue Class | Potential Biological Target/Mechanism | Potential Therapeutic Area |

| Amino-substituted analogues | Inhibition of inflammatory mediators | Anti-inflammatory diseases |

| NO-donor substituted analogues | Release of nitric oxide, vasodilation | Cardiovascular diseases, Inflammation |

| Ester derivatives (e.g., Proparacaine) | Sodium channel blockade | Local anesthesia |

| Novel ring-substituted analogues | Various (enzymes, receptors) | Antimicrobial, Anticancer, CNS disorders |

Q & A

Q. What are the recommended methods for synthesizing 3-Nitro-4-propoxybenzoic acid in a laboratory setting?

- Methodological Answer : A common approach involves propoxylation of 3-nitro-4-hydroxybenzoic acid followed by purification via recrystallization. For example, alkylation of the hydroxyl group using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the propoxy derivative. Impurities such as 3-nitro-4-hydroxybenzoic acid (unreacted starting material) or over-alkylated byproducts may form, necessitating HPLC or TLC monitoring . Optimize reaction time and temperature to minimize side products.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) in a cool, dry, and well-ventilated area. Avoid exposure to moisture, as hydrolysis of the nitro or propoxy groups may occur. Use desiccants and monitor for discoloration or precipitate formation, which indicates degradation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling due to potential irritant properties .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are common interpretation challenges?

- Methodological Answer :

- NMR : The aromatic proton signals (δ 7.5–8.5 ppm) and propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) are critical. Overlapping peaks due to rotational isomers of the propoxy chain may require variable-temperature NMR.

- IR : Look for nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹). Note that IR data without concentration details (e.g., molar absorptivity) can complicate quantitative analysis .

- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 224.1 (C₁₀H₁₁NO₅). Fragmentation patterns should align with loss of CO₂ (44 Da) and NO₂ (46 Da) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in the synthesis of this compound to minimize byproducts?

- Methodological Answer : Use directed ortho-nitration strategies. The propoxy group acts as a meta-directing group, but steric hindrance may influence regioselectivity. Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the 3-position. Monitor reaction progress via HPLC to detect isomers like 2-nitro-4-propoxybenzoic acid. Computational modeling (DFT) of transition states can predict regioselectivity .

Q. What are the common degradation pathways of this compound under varying pH and temperature conditions, and how can they be mitigated?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the nitro group to amine derivatives (e.g., 3-amino-4-propoxybenzoic acid) is possible. Stabilize by buffering solutions near neutral pH (6–8) .

- Thermal Decomposition : Above 100°C, decarboxylation or nitro group reduction may occur. Use thermal gravimetric analysis (TGA) to identify decomposition onset temperatures. Store samples at ≤25°C .

- Photodegradation : Nitroaromatics are prone to photolytic cleavage. Conduct experiments under amber glassware or dark conditions .

Q. How should researchers address discrepancies in analytical data (e.g., NMR, HPLC) when validating the purity of this compound?

- Methodological Answer :

- HPLC Discrepancies : Use orthogonal methods (e.g., GC-MS or capillary electrophoresis) to confirm retention times. Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) to resolve co-eluting impurities .

- NMR Anomalies : Compare with literature data for analogous compounds (e.g., 3-nitro-4-methoxybenzoic acid) . Employ deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent interference.

- Quantitative Purity : Combine elemental analysis (C, H, N) with differential scanning calorimetry (DSC) to assess crystallinity and impurity content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.